molecular formula C14H18N4O3S2 B2833308 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1903539-57-0

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2833308
CAS No.: 1903539-57-0
M. Wt: 354.44
InChI Key: XYVOJGBKIYTUTN-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a 1,4-diazepane ring substituted with a sulfonated 1H-imidazol-4-yl group at the 4-position and a thiophen-2-yl ethanone moiety. The sulfonyl group enhances metabolic stability and binding affinity, while the diazepane ring provides conformational flexibility for target engagement . The thiophen-2-yl ethanone moiety may contribute to π-π stacking interactions in biological systems, similar to other thiophene-containing pharmacophores .

Properties

IUPAC Name

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c19-14(9-12-3-1-8-22-12)17-4-2-5-18(7-6-17)23(20,21)13-10-15-11-16-13/h1,3,8,10-11H,2,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVOJGBKIYTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Imidazole Sulfonyl Intermediate:

    • Starting with 1H-imidazole, sulfonylation is carried out using a sulfonyl chloride reagent under basic conditions to form the imidazole sulfonyl chloride intermediate.
    • Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (0-25°C).
  • Synthesis of the Diazepane Intermediate:

    • The diazepane ring is synthesized separately, often starting from a diamine precursor through cyclization reactions.
    • Reaction conditions: Acid catalyst (e.g., hydrochloric acid), solvent (e.g., ethanol), reflux conditions.
  • Coupling of Intermediates:

    • The imidazole sulfonyl chloride intermediate is then reacted with the diazepane intermediate to form the sulfonyl diazepane compound.
    • Reaction conditions: Base (e.g., sodium carbonate), solvent (e.g., acetonitrile), temperature (room temperature).

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    • Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Conditions: Mild to moderate temperatures, often in an organic solvent.
  • Reduction: The sulfonyl group can be reduced to a sulfide.

    • Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
    • Conditions: Low temperatures, typically in an inert atmosphere.
  • Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

    • Reagents: Various electrophiles or nucleophiles depending on the desired substitution.
    • Conditions: Solvent and temperature vary based on the specific reaction.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, acetonitrile, toluene.

Major Products:

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Sulfides.
  • Substitution products: Various substituted imidazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Potential applications in the development of enzyme inhibitors or receptor modulators.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Potential use in the treatment of diseases where modulation of imidazole or thiophene-containing compounds is beneficial.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Potential applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: The imidazole and thiophene groups can interact with active sites of enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways involving sulfur-containing groups or nitrogen heterocycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining features from sulfonamide derivatives, diazepanes, and imidazole-thiophene hybrids. Below is a detailed comparison with analogous compounds:

Sulfonamide-Containing Derivatives

  • LX2931 and LX2932 () : These Sphingosine-1-phosphate lyase (SPL) inhibitors share a sulfonated imidazole core but differ in substituents. LX2931 has a tetrahydroxybutyl chain, while LX2932 includes an isoxazole group. Both show dose-dependent lymphocyte sequestration in rheumatoid arthritis (RA) models, suggesting that the target compound’s diazepane-thiophene system might offer improved pharmacokinetics or reduced off-target effects compared to their hydroxylated side chains .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole-sulfonyl derivative demonstrates the importance of sulfonyl groups in enhancing binding to hydrophobic enzyme pockets. However, the target compound’s diazepane ring may confer greater solubility and bioavailability compared to the rigid triazole core .

Imidazole-Thiophene Hybrids

  • 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): This imidazole-thiophene hybrid lacks the sulfonyl-diazepane moiety but highlights the electronic effects of thiophene in stabilizing aromatic interactions. The target compound’s ethanone linker may improve spatial alignment with target proteins .
  • 1-(1H-Benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (): While structurally distinct, this compound underscores the role of ketone linkers in modulating biological activity. The thiophene-ethanone group in the target compound could enhance electron-deficient character, favoring nucleophilic target interactions .

Diazepane Derivatives

  • (4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (): This PubChem-listed analog replaces the ethanone group with a cyclopentyl-methanone system.

Data Table: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Observed Activity/Advantage Reference
Target Compound 1,4-Diazepane Imidazol-4-yl sulfonyl, thiophen-2-yl ethanone Hypothesized enhanced solubility and target affinity -
LX2931 (SPL inhibitor) Imidazole Tetrahydroxybutyl chain Lymphocyte sequestration in RA models
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Imidazole Thiophen-2-yl, diphenyl Aromatic stabilization
PubChem analog (CID 118704375) 1,4-Diazepane Cyclopentyl-methanone, methylimidazole Reduced hydrogen-bonding capacity

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis (inferred from and ) likely involves sulfonylation of diazepane and subsequent coupling with thiophen-2-yl ethanone, a strategy shared with sulfonamide-triazole derivatives .
  • The diazepane ring may mitigate metabolic instability seen in simpler imidazole derivatives .
  • Limitations : Current evidence lacks pharmacokinetic or toxicity profiles. Comparative studies with LX2931/2 or triazole-based sulfonamides are needed to validate advantages.

Biological Activity

The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound incorporates several key structural components:

  • Imidazole ring : Known for its role in various biological processes and interactions.
  • Diazepane ring : Contributes to the compound's pharmacological profile.
  • Sulfonyl group : Enhances reactivity and interaction with biological targets.
  • Thiophene moiety : Imparts additional chemical properties that may influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a broad spectrum of biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Anti-inflammatory activities

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Experimental Findings

Recent studies have explored the biological effects of this compound and its analogs:

Anticancer Activity

A study demonstrated that compounds structurally related to this compound exhibited significant anticancer activity. For instance:

  • Cell Lines Tested : The efficacy was evaluated using human cancer cell lines such as HeLa and MCF7.
  • Mechanism : The studies indicated that these compounds induced apoptosis through the activation of caspases and alterations in mitochondrial membrane potential.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds:

  • Pathogens Tested : The compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Inhibition Assays : Minimum inhibitory concentrations (MICs) were determined, revealing promising results compared to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundEffectivenessReference
Anticancer1-(4-(Imidazolyl)sulfonyl-Diazepane)Significant
AntimicrobialSimilar Sulfonamide DerivativesEffective
Anti-inflammatoryDiazepane AnaloguesModerate

Q & A

Q. Basic Characterization Techniques

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, diazepane methylenes at δ 2.8–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
    Advanced Resolution Strategies
  • X-ray crystallography : Determines absolute configuration and validates spatial arrangement of sulfonyl and thiophene groups .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in the diazepane ring and imidazole region .

What experimental designs are recommended for assessing the biological activity of this compound in antimicrobial studies?

Q. Basic Screening Protocols

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Control compounds : Compare with known sulfonamide or thiophene derivatives (e.g., co-trimoxazole) to benchmark activity .
    Advanced Mechanistic Studies
  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 to elucidate mode of action .
  • Resistance profiling : Serial passage experiments to assess propensity for resistance development .

How should researchers address contradictions in biological activity data across different studies?

Q. Data Discrepancy Analysis

  • Assay variability : Standardize protocols (e.g., inoculum size, growth media) to minimize inter-lab differences .
  • Structural validation : Confirm compound purity (>95% by HPLC) and stability (e.g., detect degradation via LC-MS) .
  • Cellular permeability : Use logP measurements or Caco-2 cell models to assess bioavailability discrepancies .

What methodologies are employed to study structure-activity relationships (SAR) for analogs of this compound?

Q. Advanced SAR Strategies

  • Scaffold diversification : Synthesize analogs with modified diazepane rings (e.g., 1,4-thiazepane) or substituted thiophenes (e.g., 3-methylthiophene) .
  • Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical interactions (e.g., sulfonyl hydrogen-bonding) .
  • Biological profiling : Compare IC50 values across analogs to correlate substituent effects with potency .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Basic Formulation Approaches

  • Solubility enhancers : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • pH adjustment : Buffered solutions (pH 6–8) to stabilize the sulfonamide group .
    Advanced Strategies
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

What computational methods are suitable for predicting target interactions of this compound?

Q. Advanced Computational Workflows

  • Molecular docking (AutoDock Vina) : Simulate binding to putative targets (e.g., DHFR, kinase domains) using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Build regression models to predict bioactivity based on electronic (HOMO/LUMO) and steric descriptors .

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